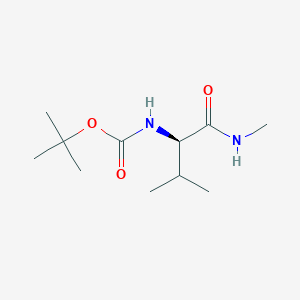
Tert-butyl (R)-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is often employed in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (H2/Pd) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, trifluoroacetic acid (TFA) for deprotection, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is widely used in scientific research for various applications:
Mécanisme D'action
The mechanism of action of tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protective purposes.
Di-tert-butyl dicarbonate (Boc2O): A reagent used to introduce the Boc protecting group.
N-Boc-protected anilines: Compounds used in the synthesis of various organic molecules.
Uniqueness
Tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)8(9(14)12-6)13-10(15)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)(H,13,15)/t8-/m1/s1 |
Clé InChI |
ZITOUAAPSZMHQW-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)NC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)NC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)

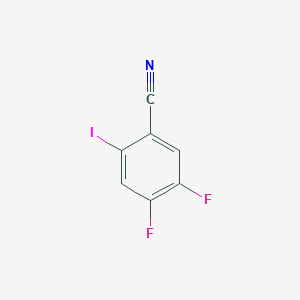
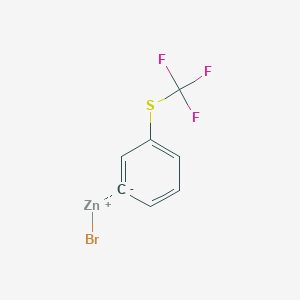
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
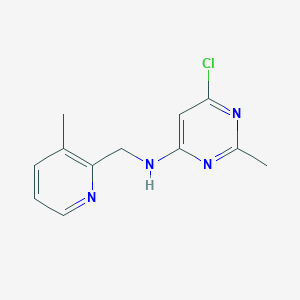
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)
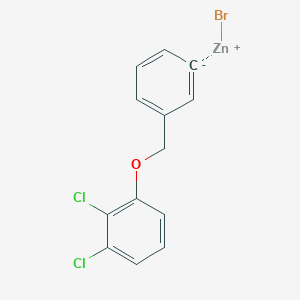

![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)
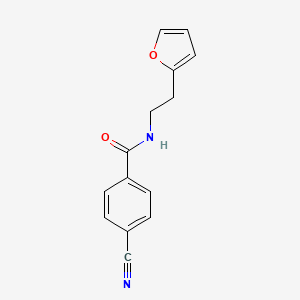
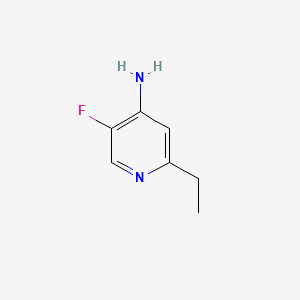
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
